molecular formula C16H23NO4 B2762230 tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate CAS No. 897404-34-1

tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate

Cat. No.: B2762230
CAS No.: 897404-34-1
M. Wt: 293.363
InChI Key: XUIIMOFRNRBMAB-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(4-acetylphenoxy)propyl]carbamate is a carbamate-protected intermediate widely used in medicinal chemistry and organic synthesis. Its structure features a tert-butoxycarbonyl (Boc) group attached to a propyl chain terminating in a 4-acetylphenoxy moiety. The Boc group serves as a protective amine group, enabling selective functionalization during multi-step syntheses. This compound is pivotal in the preparation of bioactive molecules, such as kinase inhibitors and fluorescent probes, due to its stability under diverse reaction conditions and ease of deprotection .

Properties

IUPAC Name

tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-12(18)13-6-8-14(9-7-13)20-11-5-10-17-15(19)21-16(2,3)4/h6-9H,5,10-11H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIIMOFRNRBMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-acetylphenoxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions and reagents used.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Biological Activities

1. Antioxidant Properties
Research indicates that compounds similar to tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate exhibit significant antioxidant activity. This is crucial for protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders. Studies have shown that such compounds can reduce levels of reactive oxygen species (ROS) and improve cell viability in models of oxidative stress .

2. Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. In vitro studies reveal that it may inhibit amyloid beta aggregation, a hallmark of Alzheimer’s disease. By reducing the formation of amyloid fibrils, it could potentially slow the progression of neurodegenerative diseases . Additionally, in vivo studies have demonstrated that similar compounds can mitigate cognitive deficits induced by scopolamine, suggesting a protective effect on cognitive functions .

3. Antimicrobial Activity
There is a growing interest in the antimicrobial properties of carbamate derivatives. This compound has shown promise against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics amid rising antibiotic resistance .

Case Studies

Case Study 1: Neuroprotection Against Amyloid Beta
In a controlled laboratory setting, researchers evaluated the efficacy of this compound in protecting astrocytes from amyloid beta-induced toxicity. The results indicated a significant reduction in cell death and oxidative stress markers, supporting its potential use in Alzheimer's disease treatment .

Case Study 2: Antimicrobial Efficacy
A study investigating the antimicrobial properties of various carbamates found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. This suggests its potential utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound is distinguished by its 4-acetylphenoxypropyl substituent. Structural analogs vary in the substituents attached to the propyl chain or the aromatic ring:

tert-Butyl N-[3-(5-Chloro-2-oxo-3H-benzimidazol-1-yl)propyl]carbamate (): Substituted with a chlorobenzimidazolone group.

tert-Butyl N-[3-(4-Sulfamoylphenoxy)propyl]carbamate (): Features a sulfamoylphenoxy group.

tert-Butyl N-[3-(4-Aminophenyl)propyl]carbamate (): Contains a primary amine on the phenyl ring. Prone to oxidation but amenable to further functionalization via acylation or cross-coupling .

tert-Butyl N-[3-Bromo-2-(4-fluorophenyl)propyl]carbamate ():

  • Bromo-fluorophenyl substitution enables halogen-based coupling reactions (e.g., Suzuki) .

Biological Activity

Tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

  • Chemical Formula : C15H21NO3
  • Molecular Weight : 275.34 g/mol

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Cell Cycle Regulation : The compound may repress the promoter of p53, a crucial tumor suppressor gene, and sequester transcription factors like CREB3 and SP110 in the cytoplasm, affecting cell cycle regulation .
  • Inflammatory Response Modulation : It has been shown to suppress NF-kappa-B activation while activating AP-1, which plays a role in inflammatory responses .
  • Lipid Metabolism Alteration : The compound interacts with proteins involved in lipid accumulation, suggesting a potential role in metabolic regulation .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cell viability and proliferation:

  • Astrocyte Protection : The compound showed protective effects against amyloid beta-induced toxicity in astrocytes, enhancing cell viability significantly when co-administered with Aβ 1-42 peptide .
  • Cytotoxicity Assessment : At concentrations of 100 μM, the compound exhibited no cytotoxic effects on astrocytes, indicating its safety profile in cellular models .

In Vivo Studies

In vivo studies are essential for understanding the pharmacological effects of this compound:

  • Amyloidogenesis Inhibition : In models of Alzheimer's disease induced by scopolamine, the compound demonstrated a reduction in amyloid beta levels and β-secretase activity, although not significantly compared to control treatments like galantamine .

Data Tables

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeKey FindingsReference
In VitroIncreased astrocyte viability against Aβ 1-42 toxicity
In VivoReduced β-secretase activity; no significant effect compared to galantamine
MechanisticSuppresses NF-kappa-B; alters lipid metabolism

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study examining neuroprotective properties, this compound was tested in an Alzheimer's disease model. The results indicated that the compound could mitigate Aβ 1-42 induced cytotoxicity in astrocytes, leading to improved cell survival rates. This suggests potential therapeutic applications for neurodegenerative conditions.

Case Study 2: Anti-inflammatory Potential

Another research focus was on the anti-inflammatory properties of this compound. Through modulation of key transcription factors involved in inflammatory responses, it was found to down-regulate T-lymphocyte proliferation by binding to dendritic cells via C1QR1 . This pathway could be significant for developing treatments targeting inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and 3-(4-acetylphenoxy)propylamine. A base such as triethylamine or pyridine is used to deprotonate the amine and facilitate nucleophilic attack. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal due to their inertness and solubility properties. Reaction monitoring via TLC or HPLC ensures completion, and purification is achieved via column chromatography .
  • Key Parameters : Temperature (0–25°C), stoichiometric ratios (1:1.2 amine:chloroformate), and reaction time (4–12 hours).

Q. How can analytical techniques (e.g., NMR, HPLC) confirm the purity and structure of this compound?

  • NMR Analysis : ¹H/¹³C NMR spectra verify the presence of the tert-butyl group (δ ~1.4 ppm, singlet), acetyl resonance (δ ~2.5 ppm, singlet), and carbamate linkage (δ ~155 ppm in ¹³C). Aromatic protons from the 4-acetylphenoxy group appear between δ 6.8–7.8 ppm .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺) matching the theoretical m/z .

Q. What safety protocols are recommended for handling tert-butyl N-[3-(4-acetylphenoxy)propyl]carbamate in the lab?

  • PPE : Gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation of dust/aerosols .
  • Storage : Store at 2–8°C in airtight containers, protected from light and moisture. Incompatible with strong oxidizers/acids .

Advanced Research Questions

Q. How can the compound’s stability be evaluated under varying pH and temperature conditions?

  • Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C/40°C. Monitor degradation via HPLC at intervals (0, 24, 48 hours). Kinetic modeling (e.g., Arrhenius equation) predicts shelf life. Carbamate bonds are labile under acidic/basic conditions, leading to tert-butyl alcohol and amine byproducts .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values) across studies?

  • Root-Cause Analysis : Compare assay conditions (cell lines, incubation times, solvent controls). For example, DMSO concentrations >0.1% may artifactually inhibit targets. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate data and identify outliers .

Q. How does the 4-acetylphenoxy moiety influence structure-activity relationships (SAR) in target binding?

  • SAR Studies : Synthesize analogs with modified acetyl groups (e.g., trifluoroacetyl, hydroxyacetyl) and test affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with acetyl oxygen) .

Q. What computational methods predict metabolic pathways and toxicity profiles?

  • In Silico Tools : Use SwissADME for CYP450 metabolism predictions and ProTox-II for toxicity profiling. The tert-butyl group may reduce metabolic clearance, while the acetylphenoxy moiety could undergo phase II glucuronidation .

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